molecular formula C17H16N2O4 B11332446 2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B11332446
M. Wt: 312.32 g/mol
InChI Key: BSPNOCJPZBAAJL-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzoxazine ring, an acetamide group, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.

    Introduction of the Acetamide Group: This step involves the acylation of the benzoxazine intermediate with acetic anhydride or acetyl chloride.

    Attachment of the Methylphenoxy Group: This can be done through a nucleophilic substitution reaction where the benzoxazine-acetamide intermediate reacts with 2-methylphenol.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzoxazine ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoxazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, compounds with benzoxazine rings are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential as drug candidates. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In the industrial sector, benzoxazine derivatives are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenoxy ring may enhance its lipophilicity and membrane permeability.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-11-4-2-3-5-14(11)22-9-16(20)18-12-6-7-15-13(8-12)19-17(21)10-23-15/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)

InChI Key

BSPNOCJPZBAAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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